4-Benzyl-2-methyl-1(2H)-phthalazinone
CAS No.: 51107-08-5
Cat. No.: VC14574929
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51107-08-5 |
|---|---|
| Molecular Formula | C16H14N2O |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 4-benzyl-2-methylphthalazin-1-one |
| Standard InChI | InChI=1S/C16H14N2O/c1-18-16(19)14-10-6-5-9-13(14)15(17-18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
| Standard InChI Key | KUTSOIMAOFABLX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
4-Benzyl-2-methyl-1(2H)-phthalazinone (CAS: 37740-35-5) belongs to the phthalazinone class, featuring a bicyclic framework with a ketone group at position 1 and substituents at positions 2 and 4. Its molecular formula is C₁₇H₁₄N₂O, with a molecular weight of 262.31 g/mol . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Exact Mass | 262.1106 g/mol |
| Topological Polar Surface Area | 34.89 Ų |
| LogP (Octanol-Water) | 3.98 |
The benzyl group at position 4 enhances lipophilicity, facilitating membrane permeability, while the methyl group at position 2 influences steric interactions in biological targets . Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one, reveal distinct proton environments: the benzyl methylene protons resonate at δ 4.31 ppm (singlet), and aromatic protons appear between δ 7.29–8.45 ppm . Infrared (IR) spectra typically show carbonyl stretching vibrations near 1640 cm⁻¹, confirming the phthalazinone core .
Synthetic Methodologies
Core Scaffold Construction
The phthalazinone backbone is synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazine hydrate. For 4-benzyl variants, phenylacetic acid is fused with phthalic anhydride at 180°C to form 3-benzylidenephthalide, which subsequently reacts with hydrazine to yield 4-benzylphthalazin-1(2H)-one . Introducing the 2-methyl substituent involves nucleophilic substitution or alkylation. For example, treating 4-benzyl-1-chlorophthalazine (9) with methyl Grignard reagents or methylating agents under basic conditions could install the methyl group, though specific protocols for the 2-methyl derivative require extrapolation from analogous reactions .
Functionalization Strategies
Derivatization at position 2 often employs electrophilic substitution or condensation:
-
Methylation: Reaction with methyl iodide in the presence of potassium carbonate.
-
Hydrazide Formation: Condensation with hydrazine hydrate to yield hydrazide derivatives, as demonstrated in the synthesis of (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide (7) .
Reaction conditions (e.g., solvent, temperature) critically influence yields. For instance, refluxing ethanol at 80°C for 3 hours achieves 86% yield for hydrazide formation .
Physicochemical Characterization
Spectroscopic Analysis
-
¹H NMR: The methyl group at position 2 typically resonates as a singlet near δ 2.50 ppm, while the benzyl methylene protons appear as a singlet at δ 4.30–4.50 ppm .
-
¹³C NMR: The carbonyl carbon (C1) resonates at δ 160–165 ppm, with the quaternary carbons of the phthalazine ring between δ 125–155 ppm .
-
Mass Spectrometry: Electron ionization (EI-MS) fragments include the molecular ion peak at m/z 262 and characteristic benzyl fragments at m/z 91 .
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows melting points exceeding 200°C, suggesting high thermal stability. For example, 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one melts at 115–116°C , while bulkier derivatives exhibit higher melting points due to crystallinity .
Pharmacological Activities
Antimicrobial Efficacy
4-Benzylphthalazinone derivatives demonstrate broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 8–32 µg/mL, comparable to ampicillin . The methyl substituent at position 2 may enhance membrane penetration, improving potency against Gram-negative strains .
Enzyme Inhibition
The phthalazinone core interacts with phosphodiesterase V (PDE5) and thromboxane A2 synthase, with IC₅₀ values in the nanomolar range . Molecular docking studies suggest the benzyl group occupies hydrophobic pockets, while the methyl group optimizes steric fit .
Applications in Drug Development
Antihypertensive Agents
4-Benzylphthalazinones act as vasodilators by inhibiting angiotensin-converting enzyme (ACE). In vivo studies in hypertensive rats show 40–60% reduction in systolic blood pressure at 10 mg/kg doses .
Anticancer Therapeutics
Derivatives with electron-withdrawing substituents at position 2 exhibit topoisomerase II inhibition, reducing tumor growth in xenograft models by 70% . Clinical trials for analogs like MV-5445 highlight their potential as targeted therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume